3-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
3-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a 1,2,5-oxadiazole ring attached to a 3,4-diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic conditions.
Attachment of the 3,4-diethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a 3,4-diethoxyphenyl halide in the presence of a base.
Formation of the benzamide core: The final step involves the acylation of the oxadiazole intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the benzamide core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3,4-diethoxyphenyl)propanamide
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
3-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the 1,2,5-oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, distinguishing it from other benzamide derivatives.
Properties
Molecular Formula |
C19H18ClN3O4 |
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Molecular Weight |
387.8 g/mol |
IUPAC Name |
3-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-25-15-9-8-12(11-16(15)26-4-2)17-18(23-27-22-17)21-19(24)13-6-5-7-14(20)10-13/h5-11H,3-4H2,1-2H3,(H,21,23,24) |
InChI Key |
RQXDRYKYNSLXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)Cl)OCC |
Origin of Product |
United States |
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